N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide
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Overview
Description
N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and benzoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide involves its interaction with specific molecular targets. This could include binding to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide: can be compared with other amides and piperidine derivatives.
Unique Features: The presence of the chlorophenyl group and the specific arrangement of functional groups make this compound unique.
List of Similar Compounds
- N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-acetamide
- N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-propionamide
Properties
Molecular Formula |
C22H23ClN2O2 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H23ClN2O2/c1-16-11-13-25(14-12-16)22(27)20(15-17-7-9-19(23)10-8-17)24-21(26)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H,24,26)/b20-15+ |
InChI Key |
SPGQINBGWLZSLN-HMMYKYKNSA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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